molecular formula C17H18O2 B8699481 4-BENZOYL-2-TERT-BUTYLPHENOL CAS No. 16928-03-3

4-BENZOYL-2-TERT-BUTYLPHENOL

Katalognummer: B8699481
CAS-Nummer: 16928-03-3
Molekulargewicht: 254.32 g/mol
InChI-Schlüssel: UEAPCHXAHIUTLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-BENZOYL-2-TERT-BUTYLPHENOL is an organic compound with the molecular formula C17H20O2 It is known for its unique structure, which includes a tert-butyl group, a hydroxyphenyl group, and a phenyl group attached to a methanone core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZOYL-2-TERT-BUTYLPHENOL typically involves the reaction of 3-tert-butyl-4-hydroxybenzaldehyde with phenylmagnesium bromide, followed by oxidation. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and production rates .

Analyse Chemischer Reaktionen

Types of Reactions

4-BENZOYL-2-TERT-BUTYLPHENOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

4-BENZOYL-2-TERT-BUTYLPHENOL has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential antioxidant properties and its role in inhibiting certain enzymes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of polymers, resins, and other industrial materials

Wirkmechanismus

The mechanism of action of 4-BENZOYL-2-TERT-BUTYLPHENOL involves its interaction with molecular targets such as enzymes and receptors. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may interact with specific enzymes to modulate their activity, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-BENZOYL-2-TERT-BUTYLPHENOL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl and hydroxyphenyl groups contribute to its stability and reactivity, making it a valuable compound in various applications .

Eigenschaften

CAS-Nummer

16928-03-3

Molekularformel

C17H18O2

Molekulargewicht

254.32 g/mol

IUPAC-Name

(3-tert-butyl-4-hydroxyphenyl)-phenylmethanone

InChI

InChI=1S/C17H18O2/c1-17(2,3)14-11-13(9-10-15(14)18)16(19)12-7-5-4-6-8-12/h4-11,18H,1-3H3

InChI-Schlüssel

UEAPCHXAHIUTLR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=C(C=CC(=C1)C(=O)C2=CC=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.